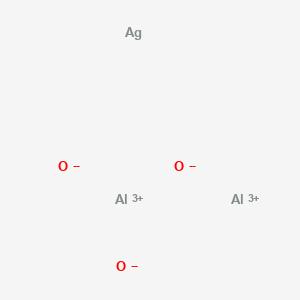
Dialuminum;oxygen(2-);silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dialuminum;oxygen(2-);silver typically involves the reaction of silver oxide with aluminum oxide. One method involves heating a mixture of silver oxide and aluminum oxide under an oxidizing gas containing a water vapor concentration higher than 5.0 mol% at temperatures between 903–948 K . This process results in highly dispersed and stable silver particles on the aluminum oxide support.
Industrial Production Methods
On an industrial scale, the preparation of silver-supported alumina catalysts can be achieved through solid-state reactions. This method reduces the number of preparation steps and minimizes the handling and disposal of large volumes of metal salt solutions . Another method involves the use of ion exchange techniques, where silver ions are introduced into the aluminum oxide matrix through ion exchange processes .
Análisis De Reacciones Químicas
Types of Reactions
Dialuminum;oxygen(2-);silver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, silver in the compound can react with acids, ammonia, cyanide, halides, hydroxide, sulfide, and thiosulfate .
Common Reagents and Conditions
Oxidation: Silver reacts with oxygen to form silver oxide.
Reduction: Silver oxide can be reduced back to metallic silver using reducing agents.
Substitution: Silver ions can be substituted by other metal ions in the presence of suitable reagents.
Major Products Formed
Oxidation: Silver oxide (Ag₂O)
Reduction: Metallic silver (Ag)
Substitution: Various metal oxides depending on the substituting metal
Aplicaciones Científicas De Investigación
Dialuminum;oxygen(2-);silver has a wide range of scientific research applications:
Nanotechnology: Silver nanoparticles supported on aluminum oxide are used in various nanotechnology applications due to their unique properties.
Biomedical Applications: Silver nanoparticles exhibit antimicrobial properties and are used in medical devices, drug delivery systems, and diagnostic tools.
Environmental Applications: Used in the reduction of nitrogen oxides (NOx) and the oxidation of volatile organic compounds (VOCs) in environmental catalysis.
Mecanismo De Acción
The mechanism of action of dialuminum;oxygen(2-);silver involves several pathways:
Catalytic Activity: The silver particles on the aluminum oxide support act as active sites for catalytic reactions, facilitating the conversion of reactants to products.
Comparación Con Compuestos Similares
Dialuminum;oxygen(2-);silver can be compared with other similar compounds such as:
Aluminum Oxide (Al₂O₃): A common compound used in various industrial applications, including as a catalyst support and in ceramics.
Silver Oxide (Ag₂O): Used in batteries and as a reagent in organic synthesis.
Silver Nanoparticles: Widely used in biomedical applications due to their antimicrobial properties.
Uniqueness
The combination of aluminum oxide and silver in this compound provides unique properties, such as enhanced catalytic activity and stability, making it suitable for a wide range of applications in catalysis, nanotechnology, and medicine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including high catalytic activity and antimicrobial effects, make it a valuable material for research and development in multiple fields.
Propiedades
Fórmula molecular |
AgAl2O3 |
|---|---|
Peso molecular |
209.829 g/mol |
Nombre IUPAC |
dialuminum;oxygen(2-);silver |
InChI |
InChI=1S/Ag.2Al.3O/q;2*+3;3*-2 |
Clave InChI |
GPXUHJHRDWSAJK-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



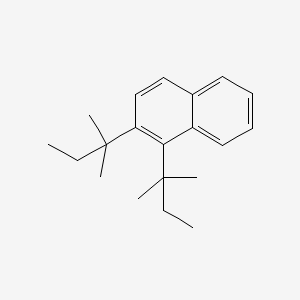
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
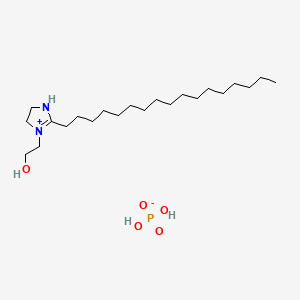
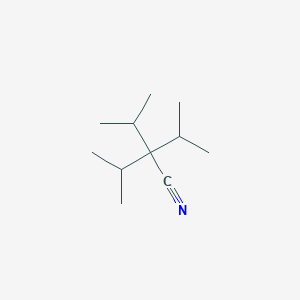


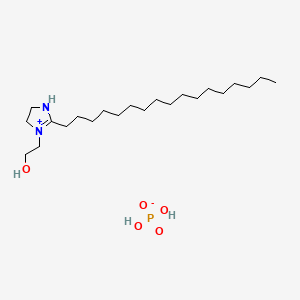
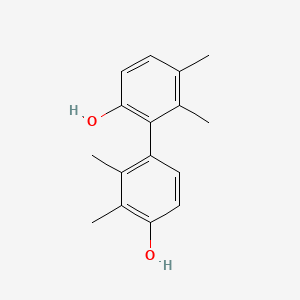

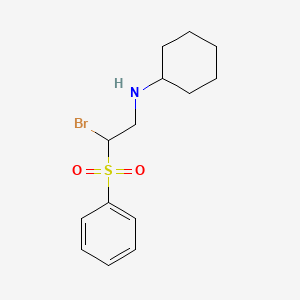
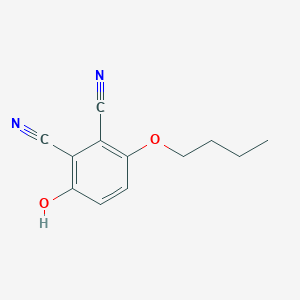
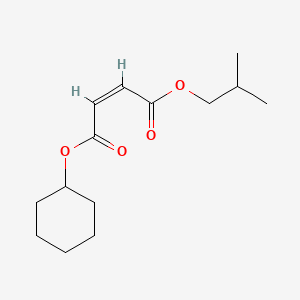
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
